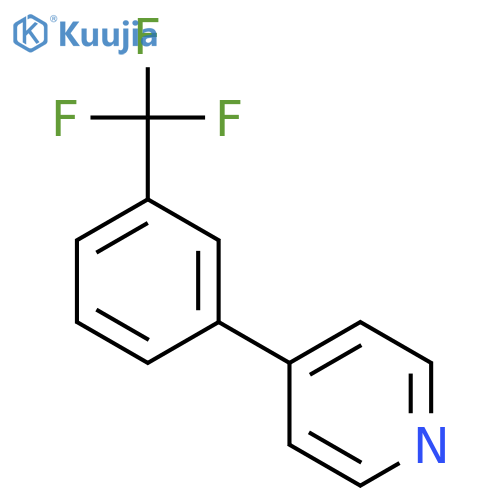Cas no 5957-98-2 (4-(3-(Trifluoromethyl)phenyl)pyridine)

5957-98-2 structure
商品名:4-(3-(Trifluoromethyl)phenyl)pyridine
4-(3-(Trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(3-(Trifluoromethyl)phenyl)pyridine
- 4-[3-(trifluoromethyl)phenyl]pyridine
- SCHEMBL3881826
- JHXHMMVSNKGFDP-UHFFFAOYSA-N
- 5957-98-2
- AKOS015954799
- DTXSID50673526
-
- MDL: MFCD15475192
- インチ: InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H
- InChIKey: JHXHMMVSNKGFDP-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2
計算された属性
- せいみつぶんしりょう: 223.06088375g/mol
- どういたいしつりょう: 223.06088375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-(3-(Trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006515-1g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| TRC | T900368-50mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
| A2B Chem LLC | AI53312-5g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 5g |
$492.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645395-10g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 10g |
¥5705.00 | 2024-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070819-1g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 1g |
2307.0CNY | 2021-07-05 | |
| TRC | T900368-100mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| Alichem | A013006515-250mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| TRC | T900368-10mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| Matrix Scientific | 070819-5g |
4-(3-(Trifluoromethyl)phenyl)pyridine, 98% |
5957-98-2 | 98% | 5g |
$375.00 | 2023-09-08 | |
| Matrix Scientific | 070819-25g |
4-(3-(Trifluoromethyl)phenyl)pyridine, 98% |
5957-98-2 | 98% | 25g |
$1311.00 | 2023-09-08 |
4-(3-(Trifluoromethyl)phenyl)pyridine 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
5957-98-2 (4-(3-(Trifluoromethyl)phenyl)pyridine) 関連製品
- 220000-88-4(4-(4-(Trifluoromethyl)phenyl)pyridine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
